2-(ethylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-(ethylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thieno[3,2-d]pyrimidine family, which is known for its diverse biological activities.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
A study on pyrimidine derivatives, including structures similar to the specified compound, demonstrated significant anti-inflammatory and analgesic activities. Compounds in this category were synthesized and evaluated, revealing promising results for potential therapeutic applications in managing pain and inflammation (Sondhi et al., 2009).
Antitumor Activity
Research into thieno[2,3-d]pyrimidine antifolates has uncovered their dual inhibitory action against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two critical enzymes in cancer cell proliferation. These compounds, showcasing a structure closely related to 2-(ethylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, have been identified as potent antitumor agents, indicating their potential in cancer therapy (Gangjee et al., 2008).
Antimicrobial Effects
Synthesis and evaluation of pyridothienopyrimidines and pyridothienotriazines derived from similar structures have shown notable antimicrobial activities. These findings suggest the compound's derivatives could serve as a basis for developing new antimicrobial agents, addressing the growing need for novel therapeutics against resistant microbial strains (Abdel-rahman et al., 2002).
Synthetic Methodologies
Efficient synthetic methodologies for creating thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been developed, highlighting the compound's versatility as a precursor in organic synthesis. These methods pave the way for the generation of a diverse array of biologically active molecules, further expanding its applications in drug discovery and development (Chen et al., 2009).
properties
IUPAC Name |
2-ethylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-2-21-14-15-11-7-8-22-12(11)13(18)16(14)9-3-5-10(6-4-9)17(19)20/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRUXWRAOSCMNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one |
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